2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide
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Overview
Description
2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluoroaniline with benzotriazole derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-fluorophenyl)benzamide
- 2-fluoro-N-(2-fluorophenyl)benzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O/c20-12-5-8-14(9-6-12)25-23-17-10-7-13(11-18(17)24-25)22-19(26)15-3-1-2-4-16(15)21/h1-11H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNNDGFJFVQWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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